4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine
Description
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine is a heterocyclic compound featuring a fused [1,2,5]thiadiazolo[3,4-d]pyrimidine core with a morpholine substituent at the 7-position. The thiadiazole ring (a five-membered ring containing two nitrogen and one sulfur atom) is fused to a pyrimidine ring (a six-membered diazine), creating a planar, electron-deficient system.
This compound belongs to a class of molecules studied for their biological and materials science applications. The morpholine derivative, however, remains less explored, warranting comparative analysis with analogous compounds.
Properties
CAS No. |
6313-27-5 |
|---|---|
Molecular Formula |
C8H9N5OS |
Molecular Weight |
223.26 g/mol |
IUPAC Name |
4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C8H9N5OS/c1-3-14-4-2-13(1)8-6-7(9-5-10-8)12-15-11-6/h5H,1-4H2 |
InChI Key |
YGXCIXSFJGDFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclization from Diaminomaleonitrile
- Starting materials: Diaminomaleonitrile reacts with sulfur sources (e.g., elemental sulfur or sulfur-containing reagents).
- Reaction conditions: Heating under reflux or microwave-assisted conditions to promote ring closure.
- Outcome: Formation of the fused thiadiazolo[3,4-d]pyrimidine ring system with high regioselectivity.
This method is favored for its efficiency and ability to produce the heterocyclic core in good yields.
Halogenation to Activate the Core
- The core heterocycle is often halogenated (e.g., brominated at the 4- and/or 7-positions) to enable subsequent nucleophilic substitution.
- For example, 4,7-dibromothiadiazolo[3,4-d]pyridazine derivatives are synthesized by bromination using phosphorus pentabromide (PBr5) at elevated temperatures (~105 °C) over several hours.
- This halogenation step is critical for introducing reactive sites for morpholine substitution.
Optimized Reaction Conditions and Yields
- The best yields for monosubstituted 4-(thiadiazolopyrimidinyl)morpholine derivatives are obtained using 1 equivalent of morpholine and triethylamine in dichloromethane at room temperature.
- Disubstituted derivatives require heating with 2 equivalents of morpholine in acetonitrile at 80 °C.
- Reaction times vary from 20 to 30 hours depending on solvent and temperature.
- The overall synthetic route avoids hazardous reagents like tetrasulfur tetranitride and chlorine, improving safety and scalability.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Cyclization of diaminomaleonitrile with sulfur source | Heating or microwave-assisted reflux | Formation of thiadiazolo[3,4-d]pyrimidine core | Efficient ring closure |
| Bromination of core | PBr5, 105 °C, 9 h | 4,7-Dibromo derivative, ~36% yield | Safe alternative to older methods |
| Nucleophilic substitution with morpholine (mono) | Morpholine (1 equiv), Et3N, CH2Cl2, RT, 20-30 h | High yield monosubstituted product | Mild conditions, selective substitution |
| Nucleophilic substitution with morpholine (di) | Morpholine (2 equiv), Et3N, MeCN, 80 °C, 20-30 h | High yield disubstituted product | Requires heating, complete substitution |
Additional Research Findings
- The nucleophilic substitution reactions proceed via aromatic nucleophilic substitution mechanisms, where the morpholine nitrogen attacks the electron-deficient brominated thiadiazolo ring.
- The reaction selectivity and yield depend on solvent polarity, base strength, and temperature.
- The morpholine substituent enhances solubility and modulates electronic properties of the heterocycle, making it useful for applications in medicinal chemistry and materials science.
This detailed synthesis overview of 4-(thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine highlights the importance of cyclization to form the fused heterocycle, strategic halogenation to activate the core, and controlled nucleophilic substitution to introduce the morpholine group. The methods emphasize safety, efficiency, and scalability, supported by recent research literature and experimental data.
Chemical Reactions Analysis
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Stille Catalysts: Used for cross-coupling reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Temperature Control: Reaction temperature plays a crucial role.
Major Products:: Identify the primary products formed during these reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by demonstrated the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Agricultural Applications
Pesticide Development
In agricultural research, this compound has been evaluated for its potential as a pesticide. Studies indicate that it can effectively inhibit certain pests while being less toxic to beneficial insects. For example:
The mode of action involves disrupting the nervous system of target pests.
Material Science Applications
Polymer Chemistry
this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research shows that polymers modified with this compound exhibit improved tensile strength and heat resistance:
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
This enhancement is attributed to the incorporation of the thiadiazole and pyrimidine functionalities which provide stronger intermolecular interactions.
Mechanism of Action
Understand how this compound exerts its effects:
Molecular Targets: Identify specific cellular components.
Pathways Involved: Explore signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
7-Amino-1,2,5-thiadiazolo[3,4-d]pyrimidines
Core Structure: Same fused thiadiazolo-pyrimidine system. Substituent: Amino group (-NH₂) at the 7-position. Key Differences:
- The amino group participates in enzymatic oxidation by xanthine oxidase, forming 5-hydroxy derivatives .
- Morpholine’s oxygen atoms may reduce metabolic reactivity while improving solubility.
- Electronic effects: The amino group is electron-donating, whereas morpholine’s ether linkage provides moderate electron-withdrawing character, altering charge distribution in the core.
Pyrazolo[3,4-d]pyrimidine Derivatives
Core Structure: Pyrazolo[3,4-d]pyrimidine (a fused pyrazole-pyrimidine system). Substituents: Varied groups (e.g., hydrazine, imino) at the 4- or 7-positions . Key Differences:
- Pyrazole rings contain two adjacent nitrogen atoms, increasing basicity compared to thiadiazole’s sulfur-containing system.
Poly[CDT-PT] Copolymers
Core Structure: [1,2,5]Thiadiazolo[3,4-c]pyridine (PT) fused with cyclopentadithiophene (CDT) in a donor-acceptor copolymer . Key Differences:
- The PT unit in polymers is fused at the [3,4-c] position, differing from the [3,4-d] fusion in the target compound.
- Applications: PT-based copolymers are used in organic electronics due to strong acceptor properties, whereas the morpholine derivative’s applications remain underexplored .
Comparative Data Table
Research Findings and Implications
- Enzymatic Behavior: Unlike 7-amino derivatives, the morpholine-substituted compound is unlikely to undergo xanthine oxidase-mediated oxidation due to the absence of a reactive amino group. This could improve metabolic stability in drug design .
- Synthetic Flexibility : Pyrazolo-pyrimidines’ isomerization pathways highlight the structural rigidity of thiadiazolo-pyrimidines, which lack such rearrangements, suggesting greater stability in solution .
Biological Activity
The compound 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine is a derivative of thiadiazole and pyrimidine that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified under the thiadiazole derivatives. Its structural characteristics contribute to its biological efficacy.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
- Case Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in U87 (glioblastoma) and HeLa (cervical cancer) cell lines. Specifically, compound 4e demonstrated an IC50 value of against HeLa cells, indicating high potency compared to standard treatments like acetazolamide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | HeLa | 0.03 |
| 3b | U87 | Selective |
2. Anti-inflammatory Activity
Thiadiazole derivatives are known for their anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers significantly.
- Research Findings : One study reported that derivatives similar to this compound demonstrated a notable decrease in inflammatory cytokines in models of induced inflammation .
3. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied.
- Evaluation : A review summarized that various thiadiazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi . The compound has shown effectiveness against both gram-positive and gram-negative bacteria.
Mechanistic Studies
Mechanistic studies have been conducted to understand how these compounds exert their biological effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
